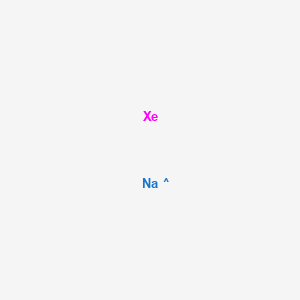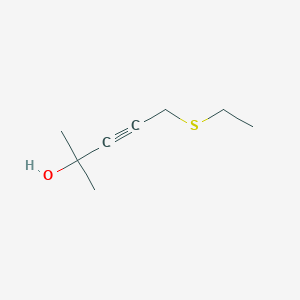
2-(p-(alpha-(p-Methoxyphenyl)styryl)phenoxy)triethylamine citrate monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(p-(alpha-(p-Methoxyphenyl)styryl)phenoxy)triethylamine citrate monohydrate is a complex organic compound with a molecular formula of C27-H31-N-O2.C6-H8-O7.H2-O and a molecular weight of 611.75 . This compound is known for its unique structural features, which include a triethylamine backbone and a styryl group substituted with a methoxyphenyl group. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(alpha-(p-Methoxyphenyl)styryl)phenoxy)triethylamine citrate monohydrate typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(p-(alpha-(p-Methoxyphenyl)styryl)phenoxy)triethylamine citrate monohydrate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(p-(alpha-(p-Methoxyphenyl)styryl)phenoxy)triethylamine citrate monohydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(p-(alpha-(p-Methoxyphenyl)styryl)phenoxy)triethylamine citrate monohydrate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger a cascade of biochemical events, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Clomifene: A triphenyl ethylene stilbene derivative used as an ovulatory stimulant.
Phenoxyethanol: An antiseptic and preservative used in cosmetics and pharmaceuticals.
Uniqueness
2-(p-(alpha-(p-Methoxyphenyl)styryl)phenoxy)triethylamine citrate monohydrate is unique due to its specific structural features and the presence of both a triethylamine backbone and a styryl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
13542-71-7 |
|---|---|
Molecular Formula |
C33H39NO9 |
Molecular Weight |
593.7 g/mol |
IUPAC Name |
N,N-diethyl-2-[4-[(E)-1-(4-methoxyphenyl)-2-phenylethenyl]phenoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C27H31NO2.C6H8O7/c1-4-28(5-2)19-20-30-26-17-13-24(14-18-26)27(21-22-9-7-6-8-10-22)23-11-15-25(29-3)16-12-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h6-18,21H,4-5,19-20H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b27-21+; |
InChI Key |
OVMGHXUYMAOWBT-XTNAOULASA-N |
Isomeric SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C/C2=CC=CC=C2)/C3=CC=C(C=C3)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=C(C=C3)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



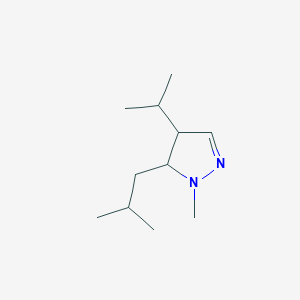

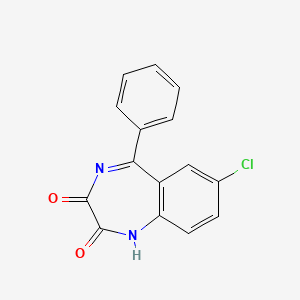
![Trichloro[2-(trimethylsilyl)ethyl]silane](/img/structure/B14713502.png)


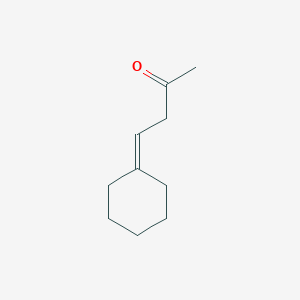
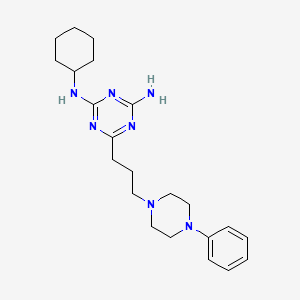
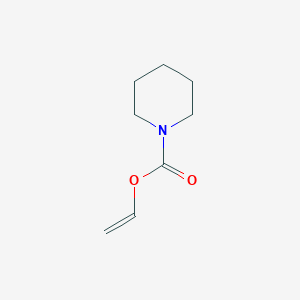
![2-Ethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14713528.png)

